molecular formula C13H14N2O2 B8691695 1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone

1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone

Cat. No.: B8691695
M. Wt: 230.26 g/mol
InChI Key: OQOJQPDUBDBLQM-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone is a heterocyclic compound that features an imidazole ring substituted with acetyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetylacetone and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
  • 4-Methoxyphenylboronic acid

Uniqueness

1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of acetyl, methoxyphenyl, and methyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone

InChI

InChI=1S/C13H14N2O2/c1-8-12(9(2)16)15-13(14-8)10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H,14,15)

InChI Key

OQOJQPDUBDBLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)OC)C(=O)C

Origin of Product

United States

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